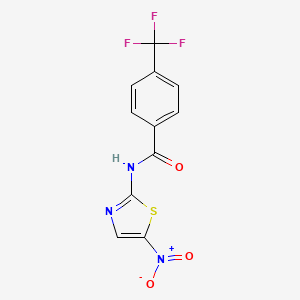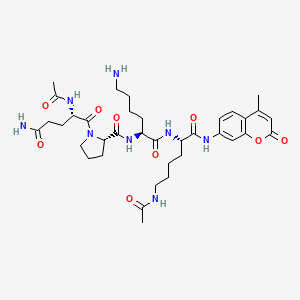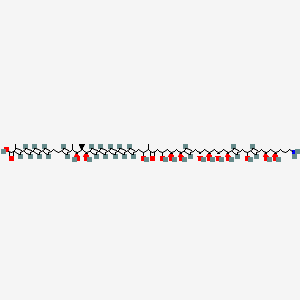
60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid
Vue d'ensemble
Description
Linearmycin A is a polyene antibiotic that has been found in Streptomyces. It is active against the bacteria S. aureus and E. coli (MICs = 3.1 and 1.6 µg/disc, respectively), the fungi S. cerevisiae and C. albicans (MICs = 0.1 and 1.6 µg/disc, respectively), and the plant pathogenic fungus A. niger in disc assays (MIC = 0.2 µg/disc). Linearmycin A induces lysis and degradation of B. subtilis as a component of Streptomyces Mg1 extract.
Applications De Recherche Scientifique
Antibacterial Activity
Linearmycin A is a polyene antibiotic that has been found in Streptomyces . It has shown activity against the bacteria S. aureus and E. coli . This suggests potential applications in treating bacterial infections caused by these strains.
Antifungal Activity
Originally classified as antifungal metabolites, Linearmycins have demonstrated effectiveness against fungi such as S. cerevisiae and C. albicans . This indicates potential use in the treatment of fungal infections.
Lytic Membrane-Targeting Antibiotics
Linearmycins, including Linearmycin A, are lytic membrane-targeting antibiotics . They cause cellular lysis and colony degradation of the Gram-positive bacterium Bacillus subtilis . This suggests a potential application in controlling the growth of certain Bacillus species.
Cytoplasmic Membrane Disruption
Linearmycin A exposure causes changes consistent with rapid depolarization of the B. subtilis cytoplasmic membrane . This indicates that the cytoplasmic membrane is the direct antibacterial target of linearmycins .
Integration with Extracellular Vesicles
There is evidence suggesting a link between linearmycin biosynthesis and production of extracellular vesicles . This could have implications in understanding bacterial membrane physiology .
Potential Use as a Pesticide
Linearmycin A has shown activity against the plant pathogenic fungus A. niger . This suggests a potential application in agriculture as a biopesticide to control this fungus.
Mécanisme D'action
Target of Action
Linearmycin A, a polyene antibiotic found in Streptomyces , primarily targets the cytoplasmic membrane of bacteria . It has been shown to be effective against a variety of Gram-positive bacteria, but its lytic activity is particularly potent against certain Bacillus species .
Mode of Action
Linearmycin A interacts with the cytoplasmic membrane of bacteria, causing rapid depolarization . This interaction leads to cellular lysis, even when cellular metabolism and growth are inhibited . Unlike cell-wall targeting antibiotics, linearmycins possess the intrinsic capacity to lyse cells .
Biochemical Pathways
Linearmycin A disrupts the integrity of the lipid bilayer of the cytoplasmic membrane . This disruption is consistent with the rapid depolarization observed upon linearmycin exposure
Pharmacokinetics
It’s important to note that the pharmacokinetics of a drug can significantly impact its bioavailability and efficacy .
Result of Action
The primary result of Linearmycin A’s action is the lysis of bacterial cells . This is achieved through the disruption of the cytoplasmic membrane, leading to rapid depolarization and a correlated loss of viability .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Linearmycin A. For instance, the production of Linearmycin A is integrated with the production of extracellular vesicles in Streptomyces sp. strain Mg1 . Abolishing the production of Linearmycins also diminished extracellular vesicle production , suggesting a deep connection between specialized metabolism and bacterial membrane physiology
Propriétés
IUPAC Name |
(2E,4E,6E,8E,12E,15S,16S,17R,18E,20E,22E,24E,26E,35S,37S,38E,41R,43S,45R,47S,48E,52E,55S,57R)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6+,12-8+,13-9+,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+/t46?,48?,49-,50?,51-,52+,53+,54+,55+,56-,57-,58+,59?,60?,61+,63-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYEICQQMDOQQ-SFBFHZDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCCC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(C[C@@H](C[C@@H](/C=C/C[C@H](C[C@@H](C[C@H](C[C@@H](/C=C/CC(/C=C/C[C@@H](C[C@@H](CCCN)O)O)O)O)O)O)O)O)O)O)O)O)[C@H](C(C)/C=C/CC/C=C/C=C/C=C/C=C(\C)/C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H101NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




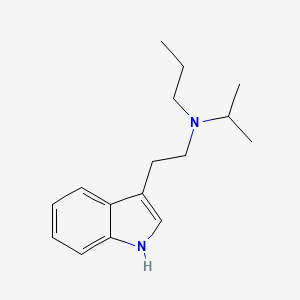
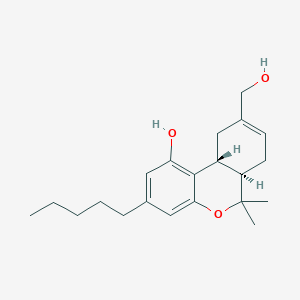
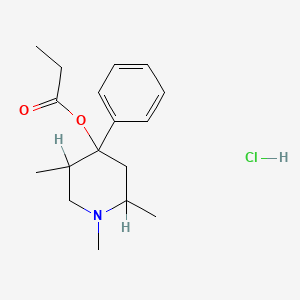
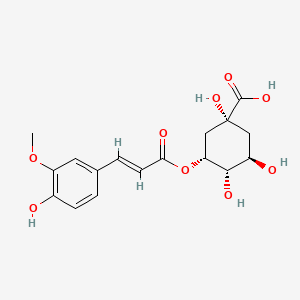
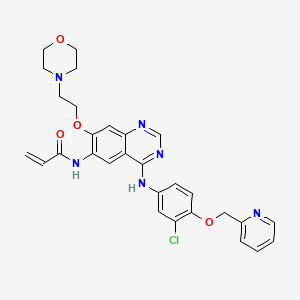
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)
![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)
![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)
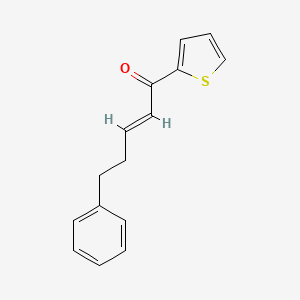
![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

